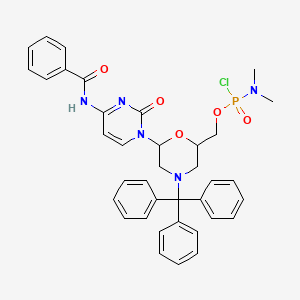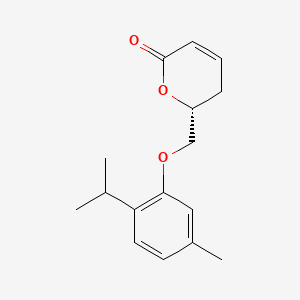
CRM1 degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CRM1 degrader 1 is a low-toxic compound that targets chromosome region maintenance 1 (CRM1), a nuclear export protein. CRM1 is responsible for exporting several tumor suppressor proteins from the nucleus to the cytoplasm, making it an attractive target for cancer therapy. This compound induces apoptosis in gastric carcinoma and selectively inhibits the proliferation of gastric cancer cells .
Vorbereitungsmethoden
CRM1 degrader 1 is synthesized from α, β-unsaturated-δ-lactone based on the natural product Goniothalamin . The synthetic route involves several steps, including the formation of the lactone ring and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
CRM1 degrader 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
CRM1 degrader 1 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of CRM1 in nuclear export and its impact on cellular processes.
Biology: Researchers use this compound to investigate the mechanisms of apoptosis and cell proliferation in cancer cells.
Wirkmechanismus
CRM1 degrader 1 exerts its effects by binding to CRM1 and promoting its degradation. This prevents CRM1 from exporting tumor suppressor proteins from the nucleus, leading to the accumulation of these proteins in the nucleus. The increased levels of tumor suppressor proteins in the nucleus induce apoptosis and inhibit cell proliferation. The molecular targets involved include CRM1 and various tumor suppressor proteins .
Vergleich Mit ähnlichen Verbindungen
CRM1 degrader 1 is unique compared to other CRM1 inhibitors due to its low toxicity and selective inhibition of gastric cancer cell proliferation. Similar compounds include:
Leptomycin B: A well-known CRM1 inhibitor with strong antitumor properties but high toxicity.
CBS9106: A reversible oral CRM1 inhibitor with CRM1 degrading activity.
Selinexor: A clinically approved CRM1 inhibitor used for treating multiple myeloma and other cancers.
This compound stands out due to its lower toxicity and selective action on gastric cancer cells, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C16H20O3 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(2R)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O3/c1-11(2)14-8-7-12(3)9-15(14)18-10-13-5-4-6-16(17)19-13/h4,6-9,11,13H,5,10H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
CHFFVRWPHNFFIX-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC[C@H]2CC=CC(=O)O2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2CC=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


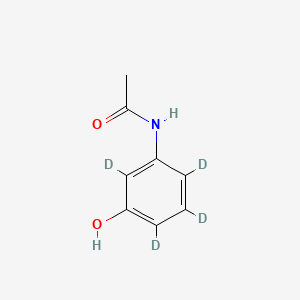
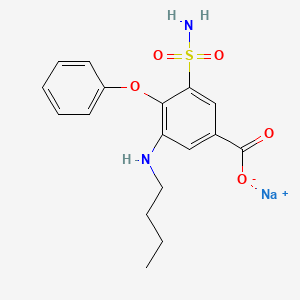
![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
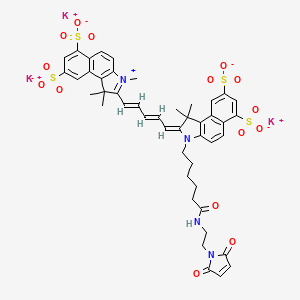

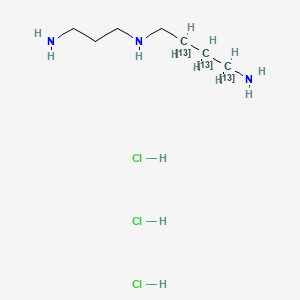

![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
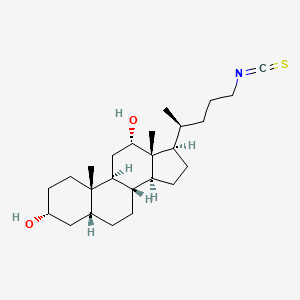
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
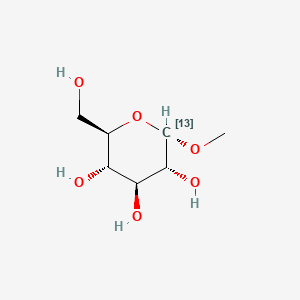
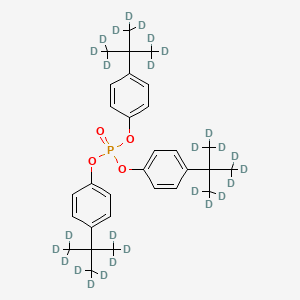
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
